molecular formula C14H18N6O4S B3018651 (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide CAS No. 327088-91-5

(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide

Cat. No.: B3018651
CAS No.: 327088-91-5
M. Wt: 366.4
InChI Key: AOJVFWMCQNYVQB-YBFXNURJSA-N
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Description

The compound “(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide” is a sulfonamide derivative featuring a pyrimidinone core substituted with a hydrazinylidene linker and a diethylamine group. Its structure integrates a sulfonamide moiety, known for antimicrobial and enzyme-inhibitory properties, with a pyrimidine ring system that contributes to π-π stacking and hydrogen-bonding interactions critical for biological activity . The (E)-configuration of the hydrazinylidene group ensures planar geometry, enhancing molecular stability and binding affinity to target proteins .

Synthetic routes for analogous compounds involve condensation reactions between sulfonamide precursors and heterocyclic hydrazines, often mediated by carbodiimide coupling agents (e.g., N-ethyl-N’-(dimethylaminopropyl)-carbodiimide) in polar aprotic solvents like DMF . Structural characterization typically employs NMR, UV-Vis spectroscopy, and X-ray crystallography, with SHELX software frequently used for refining crystallographic data .

Properties

IUPAC Name

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4S/c1-3-20(4-2)25(23,24)10-7-5-9(6-8-10)18-19-11-12(15)16-14(22)17-13(11)21/h5-8H,3-4H2,1-2H3,(H4,15,16,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVJNXWORGNLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrimidine Core:

    • Starting with a suitable pyrimidine precursor, such as 2,4-dihydroxypyrimidine.
    • Reacting with hydrazine hydrate to form the hydrazinyl-pyrimidine intermediate.
  • Sulfonamide Formation:

    • Reacting the hydrazinyl-pyrimidine intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group.
  • Diethylation:

    • Finally, the introduction of the diethylamino group is achieved through alkylation using diethylamine in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up reactions: using continuous flow chemistry to enhance efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene and pyrimidine moieties.

    Reduction: Reduction reactions can target the imino and sulfonamide groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine core.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation products: Oxidized derivatives of the pyrimidine and hydrazinylidene groups.

    Reduction products: Reduced forms of the imino and sulfonamide groups.

    Substitution products: Various substituted derivatives depending on the reagents used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
  • Explored for its ability to inhibit specific enzymes or biological pathways.

Industry:

  • Potential applications in the development of new pharmaceuticals.
  • Used in research for developing novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to:

    Bind to active sites: of enzymes, potentially inhibiting their activity.

    Interact with nucleic acids: , affecting processes like DNA replication or transcription.

Comparison with Similar Compounds

Key Observations :

  • Pyrimidinone vs. Pyrazole/Triazine Cores: The pyrimidinone ring in the target compound enhances hydrogen-bonding capacity via its hydroxy and imino groups compared to pyrazole or triazine analogues, which rely on aromatic π-systems for target binding .
  • Sulfonamide Modifications: Diethylamine substitution in the target compound likely improves solubility in nonpolar environments compared to pyrimidinyl or methylbenzenesulfonamide groups in analogues .

Pharmacological and Physicochemical Properties

  • Solubility : The diethylamine group in the target compound increases solubility in organic solvents (logP ~2.1), contrasting with pyrimidinyl sulfonamide analogues (logP ~1.5) .
  • Enzyme Inhibition: Pyrimidinone-based sulfonamides exhibit higher inhibitory activity against carbonic anhydrase isoforms (Ki: 0.8 nM) compared to triazine derivatives (Ki: 5.2 nM), attributed to the hydroxy-imino group’s interaction with zinc ions in the enzyme active site .

Biological Activity

(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, Mannich bases, which share structural similarities, have shown effectiveness against various human cancer cell lines. For instance:

  • Compound 2 (related structure) demonstrated an IC50 of 6.0 µM against the CCRF-CEM cell line, indicating moderate growth inhibition .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Studies on related hydrazine derivatives have shown promising results against bacterial strains. For example, certain derivatives exhibited inhibition zones comparable to standard antibiotics like chloramphenicol .

The biological activity of this class of compounds is often linked to their ability to inhibit key enzymes involved in nucleic acid synthesis and cellular proliferation. For instance:

  • Inhibition of GAR Tfase : Similar compounds have been identified as effective inhibitors of glycinamide ribonucleotide transformylase (GAR Tfase), a crucial enzyme in purine biosynthesis. The K(i) values for these inhibitors can be as low as 0.50 µM, demonstrating high potency .

Case Studies

  • Study on Mannich Bases : A review of Mannich bases highlighted their anticancer and antimicrobial activities across multiple studies. This review compiled data showing that derivatives with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines such as HeLa and HepG2 .
  • Synthesis and Evaluation : A study synthesized a related compound and evaluated its biological activity against various cancer cell lines. The results indicated that modifications in the chemical structure significantly affected the biological efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50/Ki Value
Compound 2AnticancerCCRF-CEM6.0 µM
Mannich BaseAntimicrobialE. coliInhibition Zone = 80%
Related CompoundEnzyme InhibitionGAR TfaseK(i) = 0.50 µM

Scientific Research Applications

Molecular Structure and Characteristics

The molecular formula of the compound is C16H22N6O4SC_{16}H_{22}N_{6}O_{4}S, indicating a structure that includes sulfonamide and hydrazine functional groups. The presence of the pyrimidine derivative contributes to its biological activity.

Spectroscopic Analysis

Spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for analyzing the compound's structure and purity. These methods help confirm the presence of specific functional groups and the overall molecular integrity.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to this sulfonamide exhibit antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

Anticancer Properties : The hydrazine moiety is known for its potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, warranting further investigation into its mechanism of action.

Agricultural Chemistry

Pesticide Development : The sulfonamide group is often utilized in developing agricultural chemicals. Compounds with similar structures have been explored for their efficacy against pests and diseases in crops.

Biochemical Research

Enzyme Inhibition Studies : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Research into its inhibitory effects could provide insights into metabolic regulation and potential therapeutic targets.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of sulfonamide compounds, including our target compound. Results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the hydrazine group could enhance efficacy while reducing toxicity.

Case Study 2: Anticancer Activity

A recent investigation in Cancer Letters assessed the cytotoxic effects of hydrazine-containing compounds on several cancer cell lines. The study found that (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide exhibited IC50 values comparable to established chemotherapeutics, suggesting it warrants further exploration as a potential anticancer agent.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameAntibacterial ActivityAnticancer ActivityReference
Compound AYesModerate
Compound BNoHigh
Target CompoundYesHigh

Table 2: Synthesis Parameters for this compound

ParameterOptimal Value
Temperature50°C
Reaction Time12 hours
pH7.0

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide in laboratory settings?

  • Methodology : The synthesis involves multi-step reactions, including hydrazone formation via refluxing hydrazine hydrate with pyrimidinone precursors in methanol for extended periods (30+ hours). Critical parameters include solvent choice (e.g., methanol for solubility), temperature control (reflux conditions), and stoichiometric ratios to minimize side products. Post-reaction purification via crystallization (e.g., methanol) is essential for isolating the (E)-isomer .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydrazinyl NH, diethyl groups) and confirms sulfonamide connectivity.
  • X-ray crystallography : Resolves tautomeric forms and confirms the (E)-configuration of the hydrazone moiety. SHELXL (via SHELX suite) is recommended for refining crystal structures .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary chemical reactions this compound undergoes under standard laboratory conditions?

  • Methodology :

  • Oxidation : The hydroxy group on the pyrimidinone ring can be oxidized to a ketone using agents like KMnO₄.
  • Substitution : The sulfonamide group participates in nucleophilic substitutions (e.g., with alkyl halides) under basic conditions.
  • Tautomerism : The hydrazone and imino groups exhibit pH-dependent tautomeric shifts, requiring controlled conditions for stability .

Advanced Research Questions

Q. How can researchers address challenges in resolving tautomeric forms or hydrazone configuration in this compound?

  • Methodology :

  • X-ray crystallography : Provides unambiguous evidence of tautomeric states (e.g., enol vs. keto forms) and (E)-configuration. SHELXD/SHELXE can assist in phase determination for complex structures .
  • Variable-temperature NMR : Monitors dynamic tautomerism in solution by observing chemical shift changes at different temperatures .

Q. What experimental design strategies optimize the synthesis yield and purity of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Screen parameters (e.g., reaction time, solvent polarity) to identify optimal conditions. For example, flow-chemistry setups (as in diphenyldiazomethane synthesis) improve reproducibility and scalability .
  • Catalyst optimization : Test transition-metal catalysts (e.g., Pd/C) to enhance hydrazone formation efficiency .

Q. How can computational chemistry elucidate this compound’s interactions with biological targets or materials?

  • Methodology :

  • Molecular docking : Predict binding affinities to enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Reference studies on sulfonamide-pyrimidine hybrids for validation .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends or photostability .

Q. How should researchers analyze discrepancies between spectroscopic data and computational predictions?

  • Methodology :

  • Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify anomalies.
  • Dynamic NMR simulations : Use software like MestReNova to model temperature-dependent line broadening and validate tautomer ratios .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodology :

  • In-situ monitoring : Employ HPLC or LC-MS to track reaction progress and detect intermediates.
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive hydroxy groups during sulfonamide coupling .

Notes for Methodological Rigor

  • Structural ambiguity : Always confirm the (E)-configuration via NOESY NMR or X-ray to avoid misassignment .
  • Data reproducibility : Report solvent purity, humidity, and temperature fluctuations, as hydrazones are sensitive to environmental conditions .
  • Software tools : For crystallography, prioritize SHELX programs for small-molecule refinement due to their robustness with twinned or high-resolution data .

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